molecular formula C15H22N6O2 B5984552 5-N-cyclopentyl-6-N-(oxan-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

5-N-cyclopentyl-6-N-(oxan-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

Cat. No.: B5984552
M. Wt: 318.37 g/mol
InChI Key: QJRGTLHTDTWELK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-N-cyclopentyl-6-N-(oxan-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is a complex organic compound belonging to the oxadiazole family. This compound is characterized by its unique structure, which includes a cyclopentyl group, an oxan-2-ylmethyl group, and a pyrazine ring fused with an oxadiazole ring. The compound’s structure imparts specific chemical properties that make it of interest in various scientific fields.

Properties

IUPAC Name

5-N-cyclopentyl-6-N-(oxan-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O2/c1-2-6-10(5-1)17-13-12(16-9-11-7-3-4-8-22-11)18-14-15(19-13)21-23-20-14/h10-11H,1-9H2,(H,16,18,20)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRGTLHTDTWELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC3=NON=C3N=C2NCC4CCCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-N-cyclopentyl-6-N-(oxan-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine typically involves multiple steps One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are employed to maintain consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-N-cyclopentyl-6-N-(oxan-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-N-cyclopentyl-6-N-(oxan-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-N-cyclopentyl-6-N-(oxan-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

    N-Cyclopentyl-N’-[2-(methylsulfanyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine: Similar structure but with a methylsulfanyl group instead of oxan-2-ylmethyl.

    Fused [1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-diamine: Contains a pyrimidine ring instead of a pyrazine ring.

Uniqueness

The uniqueness of 5-N-cyclopentyl-6-N-(oxan-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine lies in its specific combination of functional groups and ring structures, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.